Molecular Weight & Lipophilicity vs. 6-Bromo Analog
The addition of a difluoromethyl group at the 3-position of the imidazopyrazine core significantly alters key physicochemical properties compared to the unsubstituted analog, 6-bromoimidazo[1,2-a]pyrazine. Specifically, the target compound exhibits a higher molecular weight (248.03 g/mol vs. 198.02 g/mol) and an increased computed LogP (2.43 vs. 1.7) [1]. This increase in lipophilicity of approximately 0.73 LogP units indicates enhanced membrane permeability potential, which is a critical parameter in CNS drug discovery and agrochemical development.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 248.03 g/mol |
| Comparator Or Baseline | 6-Bromoimidazo[1,2-a]pyrazine: 198.02 g/mol |
| Quantified Difference | 50.01 g/mol (25.2% increase) |
| Conditions | Calculated molecular weight; data from vendor specifications and PubChem |
Why This Matters
The increased molecular weight and LogP indicate that the difluoromethyl group confers distinct physicochemical properties that may be advantageous for achieving optimal lipophilicity in lead optimization, justifying its selection over the simpler bromo-analog.
- [1] PubChem. 6-Bromoimidazo[1,2-a]pyrazine. Compound Summary. CID 28875892. View Source
